(6-Aminopirimidin-4-il)metanol

Descripción general

Descripción

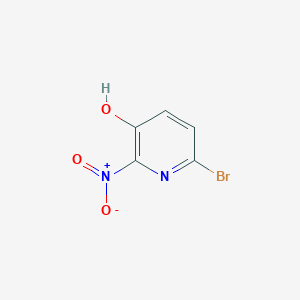

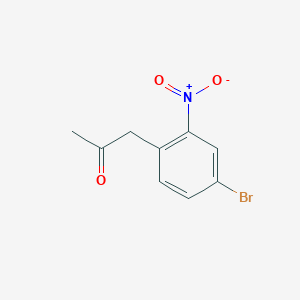

“(6-Aminopyrimidin-4-yl)methanol” is an organic compound with the molecular formula C5H7N3O . It has a molecular weight of 125.13 .

Molecular Structure Analysis

The InChI code for “(6-Aminopyrimidin-4-yl)methanol” is 1S/C5H7N3O/c6-5-1-4(2-9)7-3-8-5/h1,3,9H,2H2,(H2,6,7,8) . This indicates the presence of 5 carbon atoms, 7 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom in the molecule .Physical And Chemical Properties Analysis

“(6-Aminopyrimidin-4-yl)methanol” has a molecular weight of 125.13 . The compound’s InChI code is 1S/C5H7N3O/c6-5-1-4(2-9)7-3-8-5/h1,3,9H,2H2,(H2,6,7,8) .Aplicaciones Científicas De Investigación

Estándares de Referencia Farmacéutica

(6-Aminopirimidin-4-il)metanol se utiliza como estándar de referencia en las pruebas farmacéuticas . Esto garantiza la precisión y la coherencia de los métodos analíticos utilizados para evaluar la calidad de los productos farmacéuticos.

Química Sintética

El compuesto sirve como un bloque de construcción en la química sintética, particularmente en la síntesis de derivados de pirimidina . Estos derivados son cruciales para crear una amplia gama de moléculas farmacológicamente activas.

Investigación Anticancerígena

La pirimidina, la estructura central de This compound, se utiliza en el desarrollo de agentes anticancerígenos . Es un componente clave en los medicamentos que se dirigen a varias vías del cáncer.

Aplicaciones Antimicrobianas y Antifúngicas

La investigación ha demostrado que los derivados de pirimidina exhiben propiedades antimicrobianas y antifúngicas . Esto hace que This compound sea valioso para desarrollar nuevos tratamientos contra las enfermedades infecciosas.

Terapéutica Cardiovascular

El compuesto está involucrado en la síntesis de agentes cardiovasculares, incluidos los medicamentos antihipertensivos . Estos medicamentos ayudan a controlar la presión arterial y a prevenir complicaciones relacionadas con el corazón.

Neuroprotección y Terapias Oculares

Los derivados de This compound se exploran por su potencial en la neuroprotección y los tratamientos para las afecciones oculares . Pueden proteger las células ganglionares de la retina y promover la relajación vascular en el ojo.

Investigación Antiinflamatoria y Analgésica

Las actividades antiinflamatorias y analgésicas de los derivados de pirimidina son de gran interés en el control del dolor y la inflamación .

Desarrollo de Medicamentos Antidiabéticos

Los compuestos basados en pirimidina, relacionados con This compound, se investigan por su uso en medicamentos antidiabéticos . Pueden funcionar como inhibidores de la DPP-IV o modular otros objetivos relevantes para el tratamiento de la diabetes.

Safety and Hazards

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact with multiple receptors , suggesting that (6-Aminopyrimidin-4-yl)methanol may also have multiple targets.

Mode of Action

It’s known that the compound exhibits amino and hydroxyl functionalities, which could potentially interact with its targets and induce changes.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For (6-Aminopyrimidin-4-yl)methanol, it has been studied for its effects on ecosystems and its potential role in pollution management. It is known to have low toxicity to aquatic organisms and may be useful in the treatment of contaminated water.

Propiedades

IUPAC Name |

(6-aminopyrimidin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c6-5-1-4(2-9)7-3-8-5/h1,3,9H,2H2,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVEGLLJWLCMNJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN=C1N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

436851-94-4 | |

| Record name | (6-aminopyrimidin-4-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Bromo-6-fluoro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1291306.png)

![1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B1291308.png)